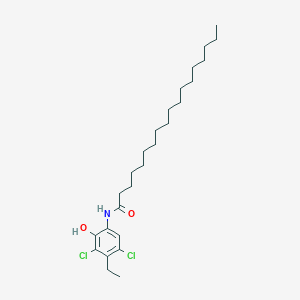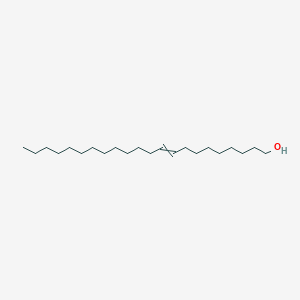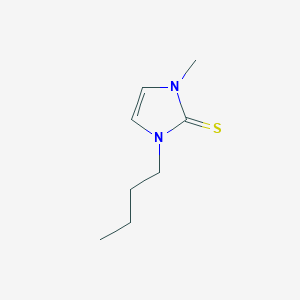
2H-Imidazole-2-thione, 1-butyl-1,3-dihydro-3-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Imidazole-2-thione, 1-butyl-1,3-dihydro-3-methyl- is a heterocyclic compound with a unique structure that includes both nitrogen and sulfur atoms. This compound is part of the imidazole family, which is known for its diverse chemical and biological properties. The presence of the thione group (C=S) in its structure makes it particularly interesting for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Imidazole-2-thione, 1-butyl-1,3-dihydro-3-methyl- can be achieved through several methods. One common approach involves the reaction of 1-butyl-1,3-dihydro-3-methylimidazole with sulfur sources under specific conditions. For instance, the reaction can be carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2H-Imidazole-2-thione, 1-butyl-1,3-dihydro-3-methyl- undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thione group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
2H-Imidazole-2-thione, 1-butyl-1,3-dihydro-3-methyl- has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which 2H-Imidazole-2-thione, 1-butyl-1,3-dihydro-3-methyl- exerts its effects involves interaction with specific molecular targets. The thione group can form strong bonds with metal ions, making it an effective ligand in coordination complexes. Additionally, its ability to undergo redox reactions allows it to participate in various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dimethylimidazole-2-thione: Similar in structure but with different substituents, leading to variations in reactivity and applications.
2-Imidazolidinethione: Another related compound with a similar core structure but different functional groups.
1,1′-Methylenebis(3-methyl-imidazole-2-thione): A dimeric form with unique properties and applications.
Uniqueness
2H-Imidazole-2-thione, 1-butyl-1,3-dihydro-3-methyl- stands out due to its specific substituents, which confer unique chemical and biological properties. Its ability to form stable complexes with metals and its diverse reactivity make it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
119393-94-1 |
|---|---|
Molekularformel |
C8H14N2S |
Molekulargewicht |
170.28 g/mol |
IUPAC-Name |
1-butyl-3-methylimidazole-2-thione |
InChI |
InChI=1S/C8H14N2S/c1-3-4-5-10-7-6-9(2)8(10)11/h6-7H,3-5H2,1-2H3 |
InChI-Schlüssel |
SFFDSIGHGYILMM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN1C=CN(C1=S)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


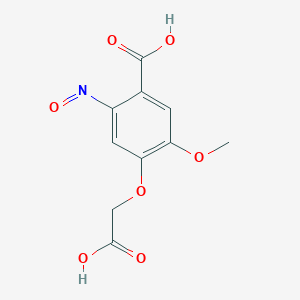
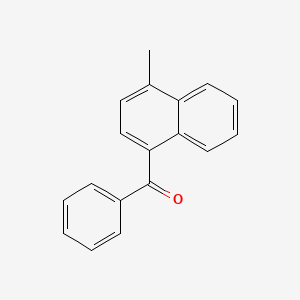
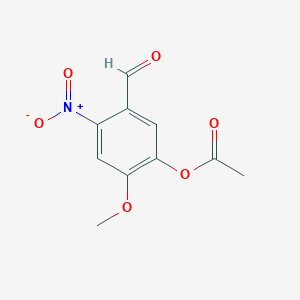

![2-Oxo-2-phenylethyl [(naphthalen-1-yl)oxy]acetate](/img/structure/B14306305.png)

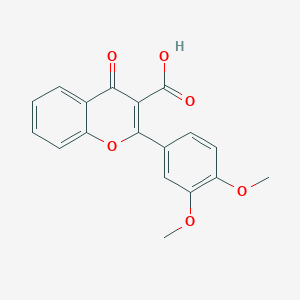
![1-[2-(1,3-Dioxolan-2-YL)ethyl]-4,9-dihydro-3H-carbazole](/img/structure/B14306327.png)
![1-[(Chloromethoxy)methyl]-5-fluoropyrimidine-2,4(1H,3H)-dione](/img/structure/B14306337.png)
![Difluoro[(trifluoroethenyl)oxy]methanesulfonyl fluoride](/img/structure/B14306340.png)
![N-{4-[Ethyl(dipropoxy)silyl]phenyl}-2-methylprop-2-enamide](/img/structure/B14306348.png)
